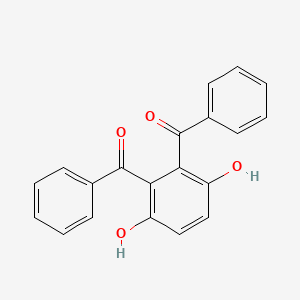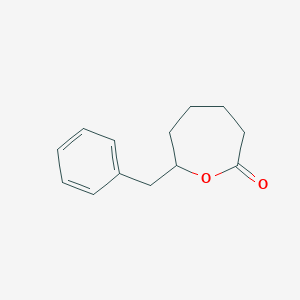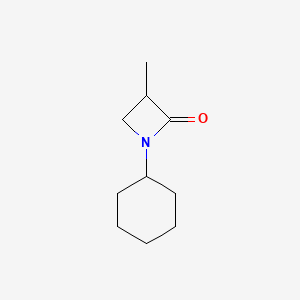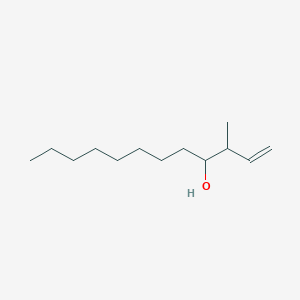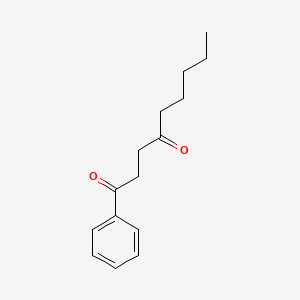
1,4-Nonanedione, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Nonanedione, 1-phenyl- is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups positioned at the first and fourth carbon atoms of a nonane chain, with a phenyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Nonanedione, 1-phenyl- can be synthesized through several methods. One common approach involves the phenylation of 2,4-nonanedione using diphenyliodonium chloride. The reaction is typically carried out in an anhydrous environment using liquid ammonia and sodium as reagents . The process involves the formation of sodium amide, followed by the addition of 2,4-nonanedione and diphenyliodonium chloride under controlled conditions.
Industrial Production Methods
Industrial production of 1,4-Nonanedione, 1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Nonanedione, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Nonanedione, 1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,4-Nonanedione, 1-phenyl- involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the aromatic ring, leading to the formation of various intermediates and products . The pathways involved in these reactions are influenced by the electronic properties of the substituents on the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
1,4-Nonanedione: Lacks the phenyl group, resulting in different chemical properties.
1-Phenyl-2,4-pentanedione: Similar structure but with a shorter carbon chain.
2,4-Heptanedione: Another diketone with a shorter carbon chain and no phenyl group.
Uniqueness
1,4-Nonanedione, 1-phenyl- is unique due to the presence of both the phenyl group and the diketone functionality
Properties
CAS No. |
117937-13-0 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-phenylnonane-1,4-dione |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-10-14(16)11-12-15(17)13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3 |
InChI Key |
UULDMMFVFPWILP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


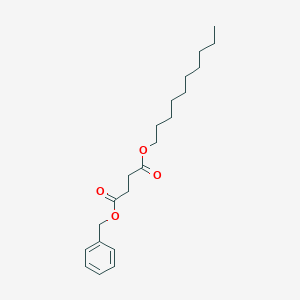
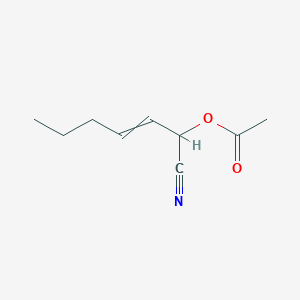
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)

![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
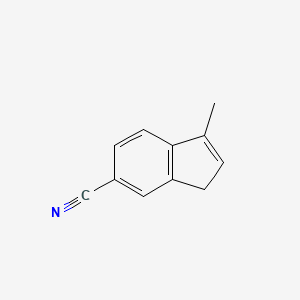
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
